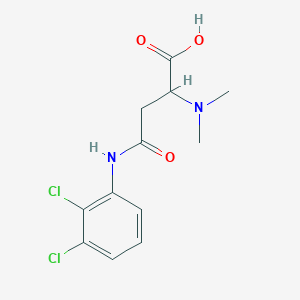![molecular formula C19H14N4O3S B2520203 4-methyl-3-nitro-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850930-64-2](/img/structure/B2520203.png)
4-methyl-3-nitro-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-3-nitro-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide" is a complex organic molecule that likely contains several functional groups, including a nitro group, a thiophene moiety, an imidazo[1,2-a]pyridine core, and a benzamide group. While none of the provided papers directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with simple precursors. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives is achieved by reacting 2-aminobenzimidazole with ethyl cyanoacetate, yielding products in excellent yield . Similarly, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives are synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield thiadiazolo[2,3-a]pyridine benzamide derivatives . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly starting with a 2-aminoimidazo[1,2-a]pyridine derivative and incorporating a thiophene moiety and a nitro group in subsequent steps.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as UV-vis, FT-IR, 1H NMR, and elemental analysis . X-ray single-crystal diffraction is used to determine the crystal structures of some benzamide derivatives, revealing bond lengths, bond angles, and dihedral angles, and confirming the planar geometry around the central ion in copper(II) complexes . These techniques would likely be applicable in analyzing the molecular structure of "this compound" to elucidate its precise geometry and electronic structure.
Chemical Reactions Analysis
The chemical reactions of related compounds often involve the formation of azo dyes and coordination with metal ions. Phenylazopyrimidone dyes are prepared by linking various aniline derivatives to 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . The coordination of benzamide derivatives to copper(II) ions results in the formation of stable complexes with significant cytotoxicity against certain cancer cell lines . These findings suggest that the compound may also participate in similar chemical reactions, potentially forming dyes or coordinating with metals, which could be explored for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. The absorption ability of phenylazopyrimidones is affected by the electron-withdrawing or electron-donating nature of substituents . The cytotoxic activity of benzamide derivatives and their copper(II) complexes is evaluated against various human cancer cell lines, with some showing significant cytotoxicity . These studies indicate that the physical and chemical properties of "this compound" would likely be influenced by its nitro, thiophene, imidazo[1,2-a]pyridine, and benzamide groups, and could be tailored for specific biological activities.
科学的研究の応用
Synthesis and Chemical Reactions
Several studies focus on the synthesis and reactions of similar compounds, indicating a broad interest in developing novel chemical entities with potential applications in material science, medicinal chemistry, and as intermediates for further chemical transformations. For instance, Abdelhamid et al. (2006) explored the synthesis of various nitroso compounds from 2-chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone, showcasing the versatility of these chemical structures in synthesizing heterocyclic compounds with potential biological activity [Abdelhamid et al., 2006]. Similarly, Gong Ping (2007) detailed a synthetic process leading to benzamide derivatives, underscoring the practical applications of such compounds in medicinal chemistry through improved synthesis methods [Gong Ping, 2007].
Biological Evaluation and Applications
The research on benzothiazole derivatives by Yoshida et al. (2005) exemplifies the evaluation of synthesized compounds for biological activities, specifically their potential as antitumor agents. This indicates that compounds with nitro groups and heterocyclic frameworks are of interest for developing new therapeutics [Yoshida et al., 2005].
Coordination Chemistry and Material Science
Liu et al. (2014) reported on the use of imidazo[1,2-a]pyridine derivatives in the synthesis of coordination polymers, suggesting applications in material science and catalysis. These findings point to the utility of such compounds in creating novel materials with unique properties [Liu et al., 2014].
Anticancer Activity
The study by L.-Z. Liu et al. (2019) on the anti-gastric cancer activity of a heterocyclic compound further exemplifies the potential medical applications of synthesized benzamide derivatives. This reinforces the idea that structurally complex compounds can be key candidates for anticancer research [L.-Z. Liu et al., 2019].
Analytical Applications
Ye et al. (2012) developed a capillary electrophoresis method for analyzing imatinib mesylate and related substances, illustrating the analytical applications of nitro-containing compounds in quality control and pharmaceutical analysis [Ye et al., 2012].
Safety and Hazards
作用機序
Target of Action
The compound contains an imidazo[1,2-a]pyridine moiety, which is found in many biologically active compounds. Imidazo[1,2-a]pyridines have been reported to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Compounds with similar structures often interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to inhibit the activity of various enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to have various effects, such as inhibiting enzyme activity, disrupting cell signaling pathways, or inducing cell death .
特性
IUPAC Name |
4-methyl-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-7-8-13(11-14(12)23(25)26)19(24)21-18-17(15-5-4-10-27-15)20-16-6-2-3-9-22(16)18/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSHLZZHAUTIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)
![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)
![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2520125.png)


![N1-(2-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2520133.png)




![2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2520140.png)
